molecular formula C8H9LiN2O4 B2996612 Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate CAS No. 2567498-84-2

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate

Cat. No.: B2996612
CAS No.: 2567498-84-2
M. Wt: 204.11
InChI Key: BOPASIIOLQQMGN-UHFFFAOYSA-M
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Description

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate is a chemical compound with the molecular formula C8H10N2O4Li It is a lithium salt of 2-(3,6-dimethoxypyridazin-4-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate typically involves the reaction of 2-(3,6-dimethoxypyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9LiN2O4C_8H_9LiN_2O_4. The compound features a lithium ion coordinated with a 2-(3,6-dimethoxypyridazin-4-yl)acetate moiety. The presence of the methoxy groups on the pyridazine ring is significant as it may influence the compound's solubility and biological interactions.

Neuroprotective Effects

Lithium compounds are well-documented for their neuroprotective effects, particularly in mood disorders. Research indicates that lithium can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation. The specific role of the pyridazine moiety in enhancing these effects remains an area of active investigation.

Inhibition of Deubiquitylating Enzymes

Recent studies have shown that derivatives of pyridazine compounds can act as inhibitors of deubiquitylating enzymes (DUBs), which play a critical role in cellular protein regulation. For instance, this compound has been reported to inhibit ubiquitin C-terminal hydrolase L1 (UCHL1), suggesting potential applications in cancer treatment by regulating protein degradation pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
NeuroprotectionModulates neurotransmitter release
Inhibition of DUBsInhibits UCHL1 activity
Antidepressant-like effectsReduces depressive symptoms in models
Cytotoxicity against cancer cellsInduces apoptosis in specific cancer lines

Case Studies

  • Neuroprotective Study : A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors compared to controls. This effect was attributed to increased serotonin levels and enhanced neurogenesis in the hippocampus .
  • Cancer Treatment Research : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of DUBs, leading to the accumulation of pro-apoptotic factors within the cells .
  • Pharmacokinetic Profile : Research into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models .

Properties

IUPAC Name

lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4.Li/c1-13-6-3-5(4-7(11)12)8(14-2)10-9-6;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPASIIOLQQMGN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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